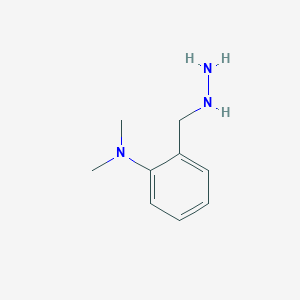![molecular formula C13H19BrO B13200172 {[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13200172.png)
{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromomethyl group attached to a methylbutoxy side chain, which is further connected to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene typically involves the bromination of a suitable precursor. One common method is the reaction of 2-methylbutanol with hydrobromic acid to form 2-bromomethyl-2-methylbutanol. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, alcohols, carboxylic acids, and methylated compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the production of polymers and advanced materials with specific properties.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, often as a labeling or tagging reagent.
作用機序
The mechanism of action of {[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene involves its interaction with specific molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins or DNA. This interaction can lead to the modification of biological pathways and processes, making the compound useful in biochemical studies and drug development.
類似化合物との比較
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the methylbutoxy side chain.
2-Bromoethylbenzene: Contains a bromoethyl group instead of a bromomethyl group.
4-Bromomethylbiphenyl: Features a biphenyl structure with a bromomethyl group.
Uniqueness
{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene is unique due to its specific combination of a bromomethyl group and a methylbutoxy side chain attached to a benzene ring. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and industrial chemistry.
特性
分子式 |
C13H19BrO |
|---|---|
分子量 |
271.19 g/mol |
IUPAC名 |
[2-(bromomethyl)-2-methylbutoxy]methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-13(2,10-14)11-15-9-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3 |
InChIキー |
ASULSWLUGOJCMC-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(COCC1=CC=CC=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


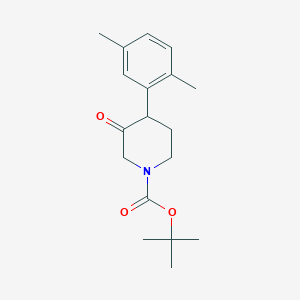
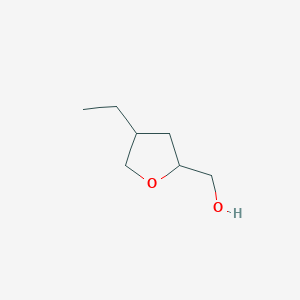
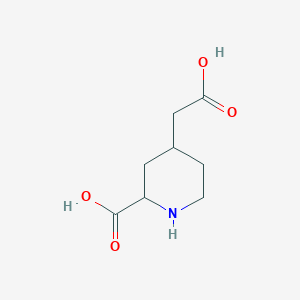
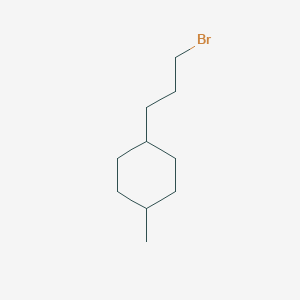
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
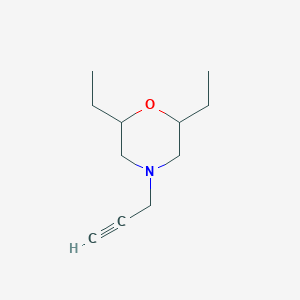
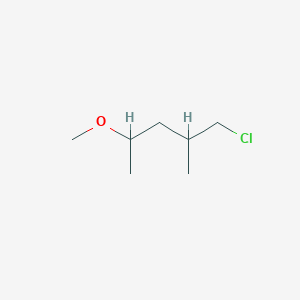
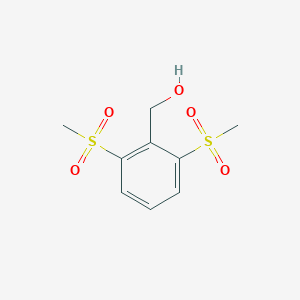
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)
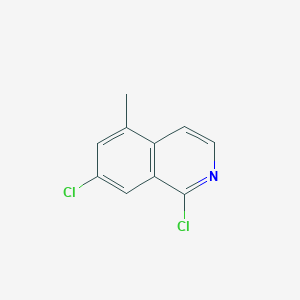
![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)
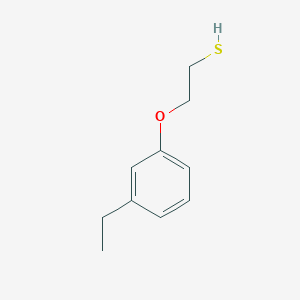
![2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine]](/img/structure/B13200158.png)
